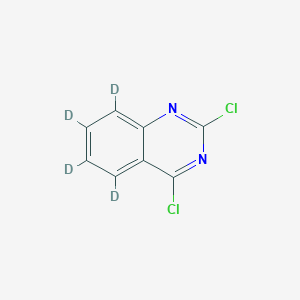

2,4-Dichloroquinazoline-d4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2 |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2,4-dichloro-5,6,7,8-tetradeuterioquinazoline |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D |

InChI Key |

TUQSVSYUEBNNKQ-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloroquinazoline D4

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the 2,4-dichloroquinazoline (B46505) structure can be achieved through various synthetic strategies. These methods range from building the molecule from already deuterated precursors to direct exchange reactions on the final compound or its immediate precursor.

Synthesis from Deuterated Precursors

A robust method for the synthesis of 2,4-dichloroquinazoline-d4 involves the use of a deuterated starting material, such as deuterated 2-aminobenzonitrile (B23959). This "bottom-up" approach ensures the precise placement and high incorporation of deuterium in the final molecule.

Once the deuterated 2-aminobenzonitrile is obtained, it can be converted to this compound following established procedures for the non-deuterated analogue. A common route involves the reaction of 2-aminobenzonitrile with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene, in a suitable solvent. This reaction proceeds through a cyclization mechanism to form the quinazoline (B50416) ring system, which is subsequently chlorinated.

A plausible reaction sequence is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminobenzonitrile | D₂O, D₂SO₄ (catalytic), heat | 2-Aminobenzonitrile-d4 |

| 2 | 2-Aminobenzonitrile-d4 | Diphosgene, acetonitrile (B52724), heat | This compound |

This method offers the advantage of high isotopic enrichment, as the deuterium atoms are incorporated early in the synthesis.

Hydrogen-Deuterium Exchange (HDE) Reactions

Hydrogen-Deuterium Exchange (HDE) reactions represent a powerful "top-down" strategy for the synthesis of this compound. In this approach, the non-deuterated 2,4-dichloroquinazoline is subjected to conditions that promote the exchange of its aromatic protons with deuterium atoms from a deuterium source.

Transition metal catalysts are highly effective in facilitating H/D exchange on heterocyclic compounds. Iridium-based catalysts, in particular, have shown significant promise for the deuteration of N-heterocycles. For instance, an iridium(I) complex, such as [IrCl(COD)(IMes)], can catalyze the deuteration of quinoxaline, a related N-heterocycle, in the presence of a deuterium source like methanol-d₄. The addition of a base, such as sodium methoxide (B1231860) (NaOMe), has been observed to enhance the rate of deuteration at the ortho positions to the nitrogen atoms. nih.gov

A proposed catalytic cycle for the deuteration of 2,4-dichloroquinazoline would involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of a C-D bond after exchange with the deuterated solvent.

| Catalyst System | Deuterium Source | Base | Temperature | Potential Application |

| [IrCl(COD)(IMes)]/H₂ | Methanol-d₄ | NaOMe | Room Temperature | Selective deuteration of the quinazoline ring |

| Palladium on Carbon (Pd/C) | D₂O | - | Elevated Temperature | General deuteration of aromatic systems |

| Silver Acetate (B1210297) (AgOAc)/Triphenylphosphine | D₂O | K₂CO₃ | Mild Conditions | Deuteration of N-heterocycle N-oxides (precursor) |

Palladium-catalyzed H/D exchange is another viable method. Palladium on carbon (Pd/C) in the presence of D₂O can be used to deuterate aromatic rings, although the conditions might be harsher than with iridium catalysts. Silver-catalyzed deuteration has been reported for quinoline-N-oxides using silver acetate and a base in D₂O, suggesting a potential route if a suitable quinazoline precursor is used. rsc.org

Metal-free deuteration methods offer an alternative to catalytic systems, avoiding potential metal contamination of the final product. Base-catalyzed H/D exchange is a notable example. The use of a strong base in a deuterated solvent can promote the deprotonation of the aromatic C-H bonds, followed by quenching with a deuterium atom from the solvent.

For instance, potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been successfully employed for the remote deuteration of quinolines. researchgate.net This method has shown high deuterium incorporation at positions 3, 4, and 5 of the quinoline (B57606) ring. researchgate.net It is plausible that similar conditions could be applied to 2,4-dichloroquinazoline to achieve deuteration of the benzene (B151609) ring portion of the molecule.

| Base | Deuterium Source | Temperature | Potential Outcome |

| Potassium tert-butoxide (KOtBu) | DMSO-d₆ | 90-100 °C | High deuterium incorporation on the carbocyclic ring |

Acid-catalyzed H/D exchange is another metal-free option. Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) in D₂O, can facilitate electrophilic aromatic substitution of hydrogen with deuterium. This method is generally less selective than metal-catalyzed approaches and may require harsh conditions.

Adaptations of Conventional Synthesis Routes for 2,4-Dichloroquinazoline to Achieve Deuteration

The conventional synthesis of 2,4-dichloroquinazoline can be adapted to incorporate deuterium by modifying the starting materials or reaction conditions.

Approaches via ortho-Aminobenzonitrile Derivatives

The synthesis of 2,4-dichloroquinazoline from 2-aminobenzonitrile is a well-established industrial process. This route can be readily adapted for the synthesis of this compound by starting with a deuterated 2-aminobenzonitrile derivative.

As previously mentioned, 2-aminobenzonitrile can be deuterated via acid-catalyzed H/D exchange. The resulting 2-aminobenzonitrile-d4 can then be subjected to the standard synthesis conditions. One common industrial method involves the reaction of 2-aminobenzonitrile with diphosgene in acetonitrile at elevated temperatures. nih.gov This one-step process is efficient and leads to the formation of 2,4-dichloroquinazoline.

The proposed mechanism involves the initial reaction of the amino group with diphosgene, followed by an intramolecular cyclization involving the nitrile group to form the quinazoline ring. Subsequent chlorination steps yield the final product. By using the deuterated precursor, the deuterium atoms are carried through the reaction sequence to yield this compound.

Approaches via Anthranilic Acid Derivatives

The most direct synthetic route to this compound relies on a well-established pathway for its non-deuterated (protium) analogue, beginning with anthranilic acid. To achieve the desired deuterated product, the synthesis commences with anthranilic acid-d4, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium.

Cyclization to form 2,4-Quinazolinedione-d4: The process begins with the cyclization of anthranilic acid-d4. This is typically achieved by reacting the deuterated anthranilic acid with a source of a carbonyl and a nitrogen atom, such as potassium cyanate (B1221674), in an aqueous solution. google.com The reaction proceeds under controlled pH and temperature to form the heterocyclic intermediate, 2,4-quinazolinedione-d4. In this intermediate, the benzene portion of the bicyclic structure retains the four deuterium atoms from the starting material.

Chlorination to this compound: The second stage involves the conversion of the keto groups in the 2,4-quinazolinedione-d4 intermediate into chloro groups. This is a standard chlorination/dehydration reaction, commonly carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes with a tertiary amine base like N,N-dimethylaniline as a catalyst. nih.gov The reaction replaces the hydroxyl groups of the enol tautomer of the dione (B5365651) with chlorine atoms, yielding the final product, this compound.

The general synthetic scheme is depicted below:

Step 1: Cyclization Anthranilic acid-d4 + Potassium Cyanate → 2,4-Quinazolinedione-d4

Step 2: Chlorination 2,4-Quinazolinedione-d4 + Phosphorus Oxychloride → this compound

This method is advantageous as it builds the core quinazoline structure from a readily accessible (via synthesis) deuterated starting material, ensuring the isotopic labels are incorporated into the stable aromatic ring from the outset.

Optimization of Reaction Conditions for Isotopic Yield and Purity

When synthesizing isotopically labeled compounds, the primary goals are to maximize the chemical yield while ensuring the isotopic purity (i.e., the percentage of deuterium at the specified positions) of the final product is as high as possible. The stability of C-D bonds on an aromatic ring is generally high, but certain reaction conditions can promote H/D back-exchange, leading to a loss of isotopic enrichment. acanthusresearch.comacs.org

Optimization efforts focus on several key parameters throughout the synthesis:

Control of pH and Solvent in Cyclization: The first step, the reaction of anthranilic acid-d4 with potassium cyanate, is often performed in an aqueous medium at a basic pH (9-12). google.com These protic and basic conditions pose the highest risk for H/D exchange on the aromatic ring. To mitigate this, reaction conditions must be carefully optimized. Using a deuterated solvent (D₂O) and a deuterated base (e.g., NaOD) can help preserve the isotopic integrity of the ring. Minimizing reaction time and using the lowest effective temperature are also crucial.

Anhydrous Conditions for Chlorination: The second step, chlorination with POCl₃, is an anhydrous process. These conditions are ideal for preserving the deuterium labels, as there are no significant sources of exchangeable protons. Optimization in this step focuses on achieving a high chemical yield. This involves controlling the temperature to prevent thermal degradation and ensuring a sufficient reaction time for complete conversion of the dione to the dichloro- product.

Purification and Analysis: After synthesis, purification via methods such as recrystallization or chromatography is performed to remove chemical impurities. The final product's isotopic purity must be verified. High-resolution mass spectrometry (HRMS) is used to confirm the mass corresponding to the d4-labeled compound and to quantify the relative abundance of other isotopologues (d0, d1, d2, d3). nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm that the deuterium atoms are located at the correct positions on the aromatic ring and that no isotopic scrambling has occurred. rsc.org

A summary of key optimization parameters and their objectives is presented in the table below.

| Parameter | Step | Objective | Rationale |

| Solvent | Cyclization | Maximize Isotopic Purity | Use of D₂O instead of H₂O minimizes the potential for H/D back-exchange on the aromatic ring. |

| pH | Cyclization | Balance Reactivity & Purity | Maintain the lowest effective basic pH to facilitate cyclization while reducing the rate of base-catalyzed H/D exchange. |

| Temperature | Both | Maximize Yield & Purity | Use the lowest possible temperature for each step to ensure complete reaction while minimizing thermal degradation and H/D exchange. |

| Reaction Time | Both | Maximize Yield | Ensure the reaction proceeds to completion without allowing for extended exposure to conditions that could degrade the product or isotopic label. |

| Atmosphere | Chlorination | Maximize Yield & Purity | Maintain anhydrous conditions to prevent reaction of the chlorinating agent with water and avoid introducing a proton source. |

By carefully controlling these conditions, this compound can be synthesized with both high chemical yield and excellent isotopic purity, making it suitable for its intended applications as an internal standard or research tool.

Chemical Reactivity and Derivatization Studies of 2,4 Dichloroquinazoline D4

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of 2,4-dichloroquinazoline-d4 chemistry, providing a straightforward method for introducing a wide array of functional groups onto the quinazoline (B50416) core.

Regioselectivity at C-4 and C-2 Positions of the Quinazoline Ring

A defining feature of SNAr reactions on the this compound scaffold is the pronounced regioselectivity. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. stackexchange.comresearchgate.net This preferential reactivity is well-documented and allows for the selective monosubstitution at the C-4 position under mild reaction conditions. stackexchange.comnih.gov

Numerous studies have demonstrated that reactions with various nucleophiles, including anilines, benzylamines, and aliphatic amines, consistently yield 2-chloro-4-substituted-aminoquinazoline derivatives. nih.gov For instance, treating 2,4-dichloroquinazoline (B46505) with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C) results in the exclusive replacement of the C-4 chlorine. stackexchange.com The substitution of the C-2 chlorine typically requires much harsher conditions, such as elevated temperatures or refluxing in a high-boiling solvent, allowing for a stepwise disubstitution. stackexchange.com

This differential reactivity is observed across a range of 2,4-dichloroquinazoline precursors, including those with both electron-donating and electron-withdrawing groups on the benzene (B151609) ring portion of the molecule. nih.gov

Mechanistic Investigations of SNAr Pathways

The high regioselectivity of SNAr reactions at the C-4 position can be explained by electronic factors within the quinazoline ring. nih.gov The carbon atom at the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 carbon. nih.govscispace.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a key method for synthesizing N-aryl quinazoline derivatives. This reaction allows for the formation of C-N bonds between the quinazoline scaffold and various amines. Similar to SNAr reactions, these palladium-catalyzed aminations often exhibit regioselectivity, with the more electrophilic C-4 position being the preferred site of reaction. nih.gov The choice of ligands, catalysts, and reaction conditions can be tuned to control the outcome and efficiency of the coupling. princeton.edu

Other Metal-Mediated Transformations

Beyond C-N coupling, the this compound scaffold is amenable to a variety of other palladium-catalyzed cross-coupling reactions, which are instrumental in creating diverse molecular architectures. These reactions also generally exhibit exclusive selectivity for the highly electrophilic C-4 position. nih.govscispace.com

Suzuki-Miyaura Coupling: This reaction, which forms C-C bonds between the quinazoline core and aryl or vinyl boronic acids, is widely used. mdpi.comresearchgate.net It offers a robust method for introducing aryl substituents, and like other coupling reactions, it preferentially occurs at the C-4 position. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties through coupling with terminal alkynes. This reaction is catalyzed by a combination of palladium and copper(I) iodide. nih.gov Studies on 2,4-dichloroquinazoline and its derivatives have shown that mono-alkynylation occurs selectively at the C-4 position. nih.govmdpi.com

Stille Coupling: The Stille coupling utilizes organostannanes to form C-C bonds. While less common than Suzuki coupling due to the toxicity of tin reagents, it has been successfully applied to functionalize halogenated quinazolines. The C-4 position is generally more reactive in this transformation as well. nih.govmdpi.com

Kumada Coupling: This reaction involves the use of Grignard reagents for C-C bond formation. Application to 2,4-dichloroquinazoline has demonstrated selective substitution at the C-4 position, attributed to the increased reactivity of this site due to the alpha-nitrogen effect. nih.gov

The general order of reactivity for these cross-coupling reactions on polyhalogenated quinazolines often follows the trend of C-4 > C-2, allowing for sequential functionalization. nih.gov

Below is a table summarizing the regioselectivity of various metal-mediated transformations on the 2,4-dichloroquinazoline scaffold.

| Reaction Type | Coupling Partner | Primary Reactive Site | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C-4 | Pd(PPh3)4, Pd(dppf)Cl2 |

| Sonogashira | Terminal Alkynes | C-4 | PdCl2(PPh3)2/CuI |

| Stille | Organostannanes | C-4 | Pd(PPh3)4 |

| Kumada | Grignard Reagents | C-4 | CuI |

| Buchwald-Hartwig | Amines | C-4 | Pd complexes with phosphine (B1218219) ligands |

Other Advanced Synthetic Transformations and Functionalization Strategies

In addition to classical SNAr and cross-coupling reactions, the this compound scaffold can be modified using other advanced synthetic methods. For instance, selective hydrolysis of the C-4 chloro group can be achieved, leading to the formation of 2-chloroquinazolin-4-one, a valuable intermediate for further derivatization. dndi.org This intermediate can then undergo reactions like N-alkylation or subsequent C-2 amination to create a diverse library of quinazolinone derivatives. dndi.org

Furthermore, strategies have been developed to circumvent the typical C-4 reactivity when functionalization at other positions is desired. One such strategy involves temporarily deactivating the C-4 position with a thioether group. This allows for a regioselective cross-coupling reaction to occur at the C-2 position. The thioether can then be removed, and the C-4 position can be functionalized in a subsequent step, enabling a fully regiocontrolled synthesis of polysubstituted quinazolines. nih.govscispace.com These advanced strategies highlight the versatility of the 2,4-dichloroquinazoline core in complex molecule synthesis. chim.it

Advanced Spectroscopic and Analytical Characterization Methodologies for Deuterated Quinazolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for verifying the success of isotopic labeling.

The substitution of hydrogen (1H) with deuterium (B1214612) (2H or D) brings about distinct and predictable changes in both proton (1H) and carbon (13C) NMR spectra, serving as definitive proof of successful deuteration.

In the 1H NMR spectrum of 2,4-Dichloroquinazoline-d4, the most direct evidence of isotopic labeling is the disappearance of signals corresponding to the protons on the benzene (B151609) ring. researchgate.net Compared to the spectrum of its unlabeled analog, which would show characteristic multiplets for the four aromatic protons, the spectrum of the d4-labeled compound would be expected to lack these signals entirely.

13C NMR spectroscopy provides complementary verification. In an unlabeled aromatic system, carbons directly bonded to a hydrogen atom typically appear as doublets in a proton-coupled 13C spectrum. Upon deuteration, these signals change significantly. Due to the spin (I=1) of the deuterium nucleus, a carbon bonded to a single deuterium atom (C-D) will appear as a triplet (with a 1:1:1 intensity ratio). researchgate.netwashington.edu Furthermore, the coupling constant (JC-D) is smaller than the corresponding JC-H. This change in multiplicity and coupling constant, along with a slight upfield shift known as the deuterium isotope effect, confirms the position of the label. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate proton and carbon chemical shifts over one chemical bond. magritek.com In an HSQC spectrum of unlabeled 2,4-dichloroquinazoline (B46505), cross-peaks would be present that connect the signals of the aromatic protons to their directly attached carbon atoms. For this compound, these specific cross-peaks would be absent, providing unambiguous confirmation that the deuterium labels are on the benzene ring. While Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining spatial proximity between protons, its application in verifying deuteration would be noted by the absence of expected cross-peaks involving the substituted positions.

| Technique | Expected Observation for Unlabeled 2,4-Dichloroquinazoline | Expected Observation for this compound | Inference |

|---|---|---|---|

| 1H NMR | Signals present in the aromatic region (approx. 7.5-8.5 ppm) | Absence of signals in the aromatic region researchgate.net | Successful replacement of four aromatic protons with deuterium |

| 13C NMR | Aromatic C-H carbons appear as singlets (decoupled) or doublets (coupled) | Aromatic C-D carbons show characteristic triplets in coupled spectra and may exhibit a slight isotopic shift nih.gov | Confirmation of deuterium attachment to the benzene ring carbons |

| 2D-NMR (HSQC) | Cross-peaks correlating the aromatic protons and their attached carbons are present magritek.com | Absence of cross-peaks for the aromatic C-D positions | Positional verification of isotopic labeling |

While 1H and 13C NMR provide indirect evidence of deuteration, Deuterium NMR (2H or D-NMR) allows for the direct observation of the deuterium nuclei. magritek.com This technique is highly effective for confirming the presence and analyzing the position of the isotopic labels.

The 2H NMR spectrum of this compound would exhibit signals in the aromatic region, with chemical shifts that are nearly identical to the proton chemical shifts of the unlabeled analog. magritek.com The presence of these signals provides direct and unequivocal proof of deuteration. The chemical shift of each signal helps to confirm the specific location of the deuterium atoms on the quinazoline (B50416) ring system. Although the resolution is typically lower and the lines are broader compared to 1H NMR, the information is highly specific and valuable for positional analysis. magritek.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise information on isotopic purity, enrichment, and quantitative applications.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic purity and the degree of deuterium enrichment in a labeled compound like this compound. nih.gov Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four).

HRMS instruments can distinguish between molecules with very small mass differences. almacgroup.comresearchgate.net This allows for the clear separation and quantification of the target molecule (d4) from its isotopologues, which include the unlabeled compound (d0) and molecules with fewer deuterium atoms (d1, d2, d3). nih.gov By measuring the relative abundance of the ion signals for each of these species in the mass spectrum, a precise calculation of the isotopic enrichment can be performed. This assessment is critical for validating the quality of the synthesized standard. researchgate.net

| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Role in Analysis |

|---|---|---|---|

| Unlabeled (d0) | C8H4Cl2N2 | 197.9806 | Analyte / Impurity in standard |

| d1 | C8H3DCl2N2 | 198.9869 | Isotopic impurity |

| d2 | C8H2D2Cl2N2 | 199.9931 | Isotopic impurity |

| d3 | C8HD3Cl2N2 | 200.9994 | Isotopic impurity |

| d4 | C8D4Cl2N2 | 202.0057 | Target labeled compound |

Note: Masses are calculated for the most abundant isotopes (12C, 1H, 2H, 35Cl, 14N).

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. nih.govnih.gov this compound is an ideal SIL-IS for the quantification of its unlabeled counterpart, 2,4-dichloroquinazoline.

The key advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte being measured. scispace.com This means that this compound will co-elute with the unlabeled analyte during chromatography and experience the same behavior during sample preparation, extraction, and ionization in the mass spectrometer source. nih.gov However, due to its higher mass (a +4 Da difference), it is easily distinguished from the analyte by the mass spectrometer. This allows for the precise calculation of the analyte concentration based on the ratio of the analyte's signal intensity to that of the known amount of the added internal standard.

One of the most significant challenges in quantitative LC-MS is the "matrix effect," where co-eluting compounds from a complex sample (e.g., plasma, urine, or tissue) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. nih.gov This variability can severely compromise the accuracy of quantification.

The use of a SIL-IS like this compound is the most effective method to correct for these matrix effects. chemrxiv.org Because the SIL-IS and the analyte have virtually identical physicochemical properties, they are affected by matrix interferences in the same way. scispace.com Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the SIL-IS signal. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by the matrix effect is normalized. nih.gov This ensures that the calibration curve is linear and accurate, leading to reliable and reproducible quantitative results across different samples, regardless of the complexity of the matrix.

Applications of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analytical Research

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmaceutical and biomedical research for the quantification of small molecules in complex biological matrices. mdpi.comperkinelmer.comrsc.orgbioagilytix.com In this context, deuterated compounds such as this compound serve a critical role as internal standards (IS) for isotope dilution mass spectrometry, a gold standard for quantitative analysis. mdpi.comresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting analytical variability that can arise during sample preparation, chromatography, and ionization. nih.govwuxiapptec.com

A SIL-IS like this compound is an ideal reference compound because it is chemically identical to the non-labeled analyte (the "light" compound) but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share nearly identical physicochemical properties, the SIL-IS and the analyte co-elute during chromatography and experience the same effects from the sample matrix, such as ion suppression or enhancement. wuxiapptec.com Any loss of analyte during sample extraction or variability in instrument response will be mirrored by the internal standard. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, highly accurate and precise quantification can be achieved, which is often challenging when using a structural analogue as an internal standard. nih.govlcms.cz

Research applications for this methodology are extensive, particularly in pharmacokinetics, where it is used to determine the concentration of a drug or its metabolites in biological fluids like plasma or urine over time. researchgate.net The high selectivity and sensitivity of LC-MS/MS, combined with the accuracy afforded by a SIL-IS, allow for the reliable measurement of compound concentrations even at very low levels. perkinelmer.com For example, in the analysis of various drug compounds and environmental contaminants, deuterated analogues are routinely employed to ensure the accuracy of quantitative results across different and complex matrices. lcms.cznih.gov

| Characteristic | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analogue IS |

|---|---|---|

| Chromatographic Behavior | Nearly identical retention time to the analyte, ensuring co-elution. wuxiapptec.com | Different retention time, may not co-elute with the analyte. |

| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement as the analyte. nih.gov | Poor to moderate, as matrix effects can vary with retention time. |

| Extraction Recovery | Tracks the analyte's recovery with high fidelity due to identical chemical properties. | May have different extraction efficiency, leading to inaccurate correction. |

| Ionization Efficiency | Virtually identical to the analyte. wuxiapptec.com | Can differ significantly from the analyte, affecting response ratios. |

| Accuracy & Precision | High, considered the gold standard for quantitative bioanalysis. researchgate.net | Lower, more susceptible to systematic errors from differential matrix and recovery effects. |

Other Spectroscopic Techniques for Research Insights (e.g., FTIR for Vibrational Analysis Related to Deuterium)

Beyond mass spectrometry, Fourier-Transform Infrared (FTIR) spectroscopy offers valuable insights into the structure of deuterated compounds like this compound through vibrational analysis. The fundamental principle underlying this application is the isotopic effect on molecular vibrations. libretexts.org When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the mass of that specific atom is doubled. This significant mass change alters the vibrational frequencies of the chemical bonds involving that atom, which can be detected by FTIR spectroscopy. libretexts.orgaps.org

Specifically, the stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. For a carbon-deuterium (C-D) bond, the reduced mass is greater than that of a carbon-hydrogen (C-H) bond. Consequently, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the corresponding C-H stretch. libretexts.org This predictable shift is a powerful tool for spectral assignment. For instance, C-H stretching bands typically appear in the 2800–3200 cm⁻¹ region of an IR spectrum, whereas C-D stretching bands are found at significantly lower wavenumbers, generally in the 2000–2300 cm⁻¹ range. oup.com

| Vibrational Mode | Typical Frequency Range (Protiated, X-H) (cm⁻¹) | Approximate Frequency Range (Deuterated, X-D) (cm⁻¹) | Approximate Frequency Ratio (νH / νD) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |

| O-H Stretch (Alcohol) | 3600 - 3200 | 2700 - 2400 | ~1.35 |

| N-H Stretch (Amine) | 3500 - 3300 | 2600 - 2400 | ~1.34 |

| C-H Bend (Out-of-plane) | 900 - 675 | ~700 - 500 | ~1.3 - 1.4 |

Note: Ranges are approximate and can vary based on molecular structure and environment. The theoretical frequency ratio based on the reduced mass is √2 ≈ 1.41. libretexts.org

Chromatographic Separation Techniques for Labeled Compounds in Research Contexts

In research applications, particularly those involving LC-MS/MS, the chromatographic behavior of isotopically labeled compounds is a key consideration. Ideally, a SIL-IS like this compound should co-elute perfectly with its non-labeled analogue to ensure that both experience identical conditions throughout the analysis. However, a phenomenon known as the chromatographic isotope effect can sometimes lead to slight differences in retention times between deuterated and non-deuterated compounds. oup.com

This effect arises from the subtle physical differences between C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in molecular size, shape, and polarity. In reversed-phase high-performance liquid chromatography (HPLC), where separation is based on hydrophobicity, these small differences can manifest as a measurable change in retention. oup.com Typically, deuterated compounds are slightly less retained and elute marginally earlier than their protiated counterparts in reversed-phase systems. oup.com This is often referred to as an "inverse" isotope effect, where the substitution of hydrogen with deuterium leads to a small increase in the compound's apparent lipophilicity.

The magnitude of the chromatographic isotope effect depends on several factors:

Number and position of deuterium labels: A higher degree of deuteration can lead to a more pronounced effect.

Chromatographic conditions: The choice of stationary phase (e.g., C18, C8) and mobile phase composition can influence the degree of separation. researchgate.netoslomet.no

While often negligible, it is crucial during method development to verify that the peak shapes and retention times of the analyte and the SIL-IS are sufficiently similar to ensure reliable integration and quantification. In some specialized research contexts, this slight separation can be exploited. For instance, the use of deuterated mobile phases, such as deuterium oxide (D₂O), can be employed in hydrogen/deuterium exchange (HDX) studies coupled with HPLC-MS to aid in structural elucidation. researchgate.netnih.govnih.gov

| Factor | Description | Potential Impact on Separation |

|---|---|---|

| Stationary Phase Chemistry | Type of reversed-phase column (e.g., C18, C8, Phenyl) affects hydrophobic interactions. | Different phases may exhibit varying degrees of interaction with deuterated vs. non-deuterated species, altering resolution. |

| Mobile Phase Composition | The ratio of organic solvent to aqueous buffer and the type of additives used. researchgate.net | Adjusting solvent strength or using deuterated solvents (D₂O) can modify retention and selectivity. nih.gov |

| Temperature | Column temperature affects viscosity, diffusion rates, and interaction kinetics. | Higher temperatures can reduce retention times and may decrease the resolution of isotopologues. researchgate.net |

| Degree of Deuteration | The number of deuterium atoms incorporated into the molecule. | Generally, a larger number of deuterium atoms leads to a greater shift in retention time relative to the unlabeled compound. oup.com |

Research Applications of 2,4 Dichloroquinazoline D4 As a Synthetic Intermediate and Probe

Role in the Synthesis of Stable Isotope-Labeled Heterocyclic Scaffolds

Stable isotope labeling is a critical technique in various scientific fields, including drug metabolism studies, proteomics, and environmental analysis. medchemexpress.com Compounds labeled with stable isotopes like deuterium (B1214612) (²H) are chemically identical to their non-labeled counterparts but have a greater mass. This mass difference makes them ideal internal standards for quantitative analysis by mass spectrometry and useful tracers in biological systems. medchemexpress.commdpi.com 2,4-dichloroquinazoline-d4 is a key precursor in the synthesis of such labeled molecules, particularly those containing the quinazoline (B50416) heterocyclic scaffold.

The non-labeled compound, 2,4-dichloroquinazoline (B46505), is a well-established and versatile intermediate in organic synthesis. google.com The two chlorine atoms at positions 2 and 4 are reactive sites that can be selectively substituted by various nucleophiles. mdpi.com This reactivity allows for the construction of a wide array of quinazoline derivatives, which are core structures in many biologically active compounds and pharmaceuticals. nih.govnih.govscispace.com

By starting with this compound, chemists can introduce a stable isotopic label into the core of the quinazoline ring system. Subsequent reactions, such as nucleophilic aromatic substitution at the C4 and C2 positions, allow for the creation of a diverse library of deuterated quinazoline derivatives. mdpi.comacs.org This method ensures that the deuterium label is integrated into the fundamental scaffold of the molecule, making it a reliable tracer for the entire molecular entity in subsequent applications.

The quinazoline framework is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties. nih.govscispace.com The synthesis of complex, biologically active molecules often involves multi-step processes. Using this compound as a starting building block enables the incorporation of a deuterium label early in the synthetic sequence.

This strategy is crucial for producing stable isotope-labeled versions of drug candidates or other complex organic molecules. These labeled molecules are indispensable tools for:

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Metabolite Identification: Using mass spectrometry to distinguish drug metabolites from endogenous molecules in biological samples. mdpi.com

Quantitative Bioanalysis: Serving as internal standards to ensure the accuracy and precision of analytical methods. xml-journal.netshef.ac.uk

Methodological Contributions to Mechanistic Organic Chemistry

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is a powerful tool for physical organic chemists to probe reaction mechanisms, identify rate-determining steps, and characterize transition state structures. epfl.ch

Deuterium labeling serves as a method to "track" the fate of specific hydrogen atoms during a chemical transformation. By synthesizing a reactant containing a deuterium atom at a specific position using a precursor like this compound, chemists can analyze the product mixture to determine where the label resides. This "isotope tracing" provides direct evidence for or against proposed reaction pathways. For example, it can help differentiate between intermolecular and intramolecular hydrogen transfer steps, or identify which specific C-H bond is cleaved during a reaction. researchgate.net

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope (kL) to the rate of the same compound with a heavier isotope (kH), expressed as KIE = kL/kH. wikipedia.org When a bond to a hydrogen atom is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium typically leads to a significant decrease in the reaction rate. libretexts.org This is known as a primary kinetic isotope effect.

| Type of KIE | Description | Typical kH/kD Value | Interpretation |

| Primary KIE | Isotopic substitution at the bond being cleaved in the rate-determining step. | > 2 | C-H bond breaking is part of the rate-determining step. libretexts.org |

| Secondary KIE | Isotopic substitution at a bond not being cleaved, but near the reaction center. | 0.7 - 1.5 | Indicates changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.org |

| Inverse KIE | The deuterated compound reacts faster than the non-deuterated one. | < 1 | Often observed in secondary KIEs where the transition state has a higher coordination number or is sterically more crowded at the labeled position than the reactant. wikipedia.org |

This table provides typical values and interpretations for the deuterium kinetic isotope effect.

By measuring the KIE, researchers can gain insight into the transition state of the rate-limiting step. epfl.ch The use of deuterated substrates derived from this compound allows for the systematic study of reactions involving the quinazoline ring, contributing to a deeper understanding of their underlying mechanisms. Such studies are particularly relevant in the field of drug metabolism, where understanding how enzymes like cytochrome P450 break C-H bonds is crucial. nih.govnih.gov

Development of Advanced Analytical Standards and Probes for Chemical and Biochemical Research

The precise quantification of small molecules in complex matrices such as blood, plasma, or tissue is a significant challenge in biomedical research and clinical diagnostics. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative measurements, and it relies on the availability of high-purity, stable isotope-labeled internal standards. xml-journal.netshef.ac.uk

Derivatives synthesized from this compound are ideally suited for this purpose. When a known amount of a deuterated standard is added to a sample, it behaves identically to its non-labeled (endogenous) counterpart during sample extraction, processing, and chromatographic separation. However, the mass spectrometer can easily distinguish between the labeled standard and the non-labeled analyte due to their mass difference. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the two signals, correcting for any sample loss during preparation. shef.ac.uk

Challenges and Future Research Directions in 2,4 Dichloroquinazoline D4 Studies

Advancements in Scalable and Cost-Effective Deuteration Methodologies

A primary obstacle in the widespread application of deuterated compounds, including 2,4-dichloroquinazoline-d4, is the development of scalable, robust, and economically viable synthetic methods. nih.gov Traditional deuteration techniques often rely on expensive reagents or catalysts, limiting their use to small-scale laboratory synthesis. researchgate.net Future research is intensely focused on creating technologies that are reliable and suitable for large-scale industrial production. nih.gov

Recent breakthroughs have demonstrated the potential of earth-abundant metal catalysts. For instance, a nanostructured iron catalyst, prepared from cellulose (B213188) and iron salts, has been shown to effectively deuterate various (hetero)arenes using inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source. nih.govresearchgate.net This method is not only cost-effective but has also been proven scalable, with successful syntheses at the kilogram level. researchgate.net Another promising strategy involves a nickel-catalyzed deutero-dehalogenation of aryl chlorides, which also utilizes D₂O as the deuterium source and operates under mild conditions. elifesciences.orgresearchgate.net This approach is attractive for its simplicity, cost-effectiveness, and scalability, making it highly suitable for applications in drug discovery and metabolic research. elifesciences.org

The development of continuous flow chemistry also presents a significant advancement. Flow-based techniques for catalytic deuteration offer high selectivity and reproducibility, while lacking many of the drawbacks of conventional batch methods. nih.gov These systems allow for precise control over reaction parameters such as pressure, temperature, and flow rate, enabling optimization for various heterocyclic compounds. nih.gov

| Catalytic System | Deuterium Source | Key Advantages | Scale | Reference |

|---|---|---|---|---|

| Nanostructured Iron Catalyst | D₂O | Cost-effective (abundant metal), air- and water-stable catalyst, high quality control. | Demonstrated up to kilogram scale. | nih.govresearchgate.net |

| Nickel-Catalyzed Dehalogenation | D₂O | Uses abundant aryl chlorides, mild reaction conditions, excellent functional group tolerance. | Readily scalable to kilogram level. | elifesciences.orgresearchgate.net |

| Continuous Flow Reactors | D₂ (from D₂O) | Highly selective and reproducible, precise control of reaction conditions, efficient. | Laboratory to pilot scale. | nih.gov |

| Palladium on Carbon (Pd/C) with Aluminum | D₂O | Environmentally benign, simple procedure, in-situ generation of D₂ gas. | Laboratory scale. | mdpi.com |

Precision and Control in Regioselective Deuterium Labeling

Achieving high precision and regioselectivity—the ability to label a specific atom within a molecule—is a critical challenge in the synthesis of complex deuterated compounds like this compound. The biological effects of deuterium substitution are highly dependent on the position of the label. ingenza.com Therefore, methods that allow for site-selective deuteration are of paramount importance. researchgate.net

Hydrogen Isotope Exchange (HIE) catalyzed by transition metals has emerged as a powerful strategy for precise labeling. acs.orgresearchgate.net Iridium(I) complexes, in particular, have shown exceptional efficiency and selectivity. For example, iridium(I) N-heterocyclic carbene (NHC)/phosphine (B1218219) catalysts have been used for the highly selective deuteration of N-heterocycles like indoles and azaindoles. acs.orgresearchgate.net The use of common N-protecting groups can direct the C-H activation to specific sites, and these groups can often be removed under mild conditions while retaining the deuterium label. acs.orgresearchgate.net

This approach has been extended to other heterocyclic systems. An iridium(I) catalyst has been successfully applied to the selective C-H activation and deuteration of quinoline (B57606) N-oxides, achieving high deuterium incorporation specifically at the C8 position with very low catalyst loadings. strath.ac.uk The ability to fine-tune catalyst and substrate design to direct deuteration to a desired position represents a significant area of ongoing research. acs.org

| Catalyst System | Substrate Class | Position of Deuteration | Key Feature | Reference |

|---|---|---|---|---|

| Iridium(I) NHC/phosphine | Indoles, Azaindoles | C2 position | Use of removable N-protecting groups as directing groups. | acs.orgresearchgate.net |

| Iridium(I) NHC/phosphine | Quinoline N-oxides | C8 position | Exceptionally low catalyst loading (0.25 mol%) with high selectivity. | strath.ac.uk |

| Raney Nickel (Continuous Flow) | Imidazoles | Primarily position 2, with some labeling at position 5 under harsher conditions. | Demonstrates control via reaction conditions (temperature, residence time). | chemrxiv.org |

| Ruthenium Complexes | Alkenols | Adjacent to hydroxyl groups | Achieved via double bond migration and isomerization to ketones in D₂O. | mdpi.com |

Integration of Advanced Computational and Experimental Approaches in Deuterated Compound Research

The synergy between computational modeling and experimental techniques is revolutionizing research into deuterated compounds. nih.govmdpi.com Computational methods provide invaluable insights that can guide experimental design, predict outcomes, and rationalize observed results, thereby accelerating the development process. nih.govalfa-chemistry.com

In the context of regioselective deuteration, Density Functional Theory (DFT) studies are employed to understand the reaction mechanisms of catalytic HIE. acs.org These computational analyses can rationalize the observed selectivity by calculating the relative energies of binding and C-H activation at different potential labeling sites, helping researchers to refine catalysts for even greater precision. acs.orgresearchgate.net

For designing molecules with specific biological activities, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are critical. nih.govnih.gov These models are used to study the binding modes of quinazoline (B50416) derivatives to biological targets, such as protein kinases, and to identify the key structural features required for high-affinity interactions. nih.govnih.gov This information is crucial for strategically placing deuterium atoms to enhance metabolic stability without compromising biological activity.

Furthermore, the integration of experimental data from techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with molecular dynamics (MD) simulations allows for a detailed understanding of protein conformational dynamics. nih.gov While not directly a synthetic method, this integrated approach is vital for understanding how deuteration might affect a drug's interaction with its biological target.

| Computational Method | Paired Experimental Approach | Application in Deuterated Compound Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalytic Hydrogen Isotope Exchange (HIE) | Rationalizing regioselectivity by calculating C-H activation energy barriers. | acs.orgresearchgate.net |

| 3D-QSAR, Molecular Docking | Enzyme Inhibition Assays | Designing novel inhibitors and exploring binding modes of quinazoline derivatives. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Quantifying conformational populations and structural changes of proteins. | nih.gov |

| Pharmacokinetic Simulations | In vivo/In vitro ADME studies | Predicting the effects of deuteration on drug absorption, distribution, metabolism, and excretion. | alfa-chemistry.com |

Emerging Applications of Deuterated Quinazolines in Chemical and Materials Science Research

While the primary application of deuterated compounds like this compound is in medicinal chemistry, their unique properties are leading to emerging uses in other fields. The kinetic isotope effect, which is central to improving drug metabolism, also finds applications in materials science. acs.org

In medicinal chemistry, the "deuterium switch" approach, where hydrogen is replaced with deuterium at metabolically vulnerable sites ("soft spots"), continues to be a major driver of research. nih.gov This strategy can lead to improved metabolic stability, longer drug half-life, and potentially reduced toxic metabolites. ingenza.comnih.gov Several deuterated drugs have now reached the market, validating this approach and encouraging its application to new chemical entities, including those based on the quinazoline scaffold. nih.govnih.gov

Beyond pharmaceuticals, deuterated molecules are finding applications in materials science, for example, to improve the properties of organic light-emitting diodes (OLEDs). acs.org The substitution of hydrogen with deuterium can alter vibrational frequencies in the organic materials, which can influence their electronic properties and stability. Research in this area could open new avenues for deuterated quinazolines in advanced materials. Furthermore, the use of deuterated compounds as internal standards for quantitative analysis by mass spectrometry remains a crucial application in analytical chemistry. acs.org

| Field | Specific Application | Underlying Principle | Reference |

|---|---|---|---|

| Medicinal Chemistry | Improving drug pharmacokinetic profiles (e.g., half-life). | Kinetic Isotope Effect slows down enzymatic metabolism at the C-D bond. | ingenza.comnih.gov |

| Analytical Chemistry | Internal standards for quantitative mass spectrometry. | Chemically identical to the analyte but with a different mass, allowing for precise quantification. | acs.org |

| Materials Science | Improving properties of Organic Light-Emitting Diodes (OLEDs). | Kinetic Isotope Effect can enhance material stability and performance. | acs.org |

| Mechanistic Studies | Elucidating chemical reaction pathways. | Tracking the movement and role of hydrogen atoms during a reaction. | simsonpharma.com |

Overcoming Isotopic Purity and Stability Challenges in Complex Systems

A significant and persistent challenge in the synthesis of deuterated compounds is achieving high isotopic purity and ensuring the stability of the deuterium label. nih.gov The goal is to synthesize deuterated active pharmaceutical ingredients (APIs) with high isotopic enrichment at the desired position (ideally >98%) while avoiding both under-deuteration and over-deuteration at other sites. nih.gov

Isotopic scrambling, where the deuterium label is unintentionally incorporated at positions other than the target site, can be a major issue. For example, studies on catalytic deuterodehalogenation using palladium on carbon have shown that the degree of scrambling can be significant. nih.gov This scrambling was found to arise substantially from the water content of the catalyst. Future research directions include the development of improved catalytic systems, such as catalysts prepared in situ, which have been shown to lead to much-reduced scrambling and higher isotopic abundance. nih.gov

The analytical characterization of isotopic purity is another critical challenge. Standard techniques like mass spectrometry and NMR are often insufficient to precisely determine the location and quantity of deuterium in product mixtures. nih.gov To address this, advanced analytical strategies are being developed. One such strategy combines high-resolution mass spectrometry (LC-ESI-HR-MS) with NMR spectroscopy to accurately determine both the isotopic enrichment and the structural integrity of the labeled compound. rsc.org Developing robust analytical methods is as crucial as developing synthetic ones to ensure the quality and reliability of deuterated compounds for their intended applications. nih.govrsc.org

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Guidance :

- Feature Engineering : Train models on datasets incorporating Cl-substituent positions, steric parameters, and electronic descriptors (e.g., Hammett constants) .

- Validation Protocols : Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy for biological activity (e.g., IC50 values in kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.